3-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
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Overview
Description
3-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a methoxy group and a pyrazinyl-imidazolyl-ethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide typically involves multiple steps:
Formation of the pyrazinyl-imidazolyl-ethyl intermediate: This step involves the reaction of pyrazine with imidazole in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Attachment of the intermediate to the benzamide core: The intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced under hydrogenation conditions.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-hydroxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide.
Reduction: 3-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzylamine.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
3-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazinyl-imidazolyl moiety is known to bind to specific active sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide: Similar structure but with a pyridine ring instead of pyrazine.
3-methoxy-N-(2-(2-(quinolin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide: Contains a quinoline ring instead of pyrazine.
3-methoxy-N-(2-(2-(thiazol-2-yl)-1H-imidazol-1-yl)ethyl)benzamide: Features a thiazole ring instead of pyrazine.
Uniqueness
The uniqueness of 3-methoxy-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide lies in its pyrazinyl-imidazolyl moiety, which imparts specific binding properties and reactivity that are distinct from its analogs. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
3-methoxy-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-24-14-4-2-3-13(11-14)17(23)21-8-10-22-9-7-20-16(22)15-12-18-5-6-19-15/h2-7,9,11-12H,8,10H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAQXXXPLNKECG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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